![molecular formula C9H16O2 B2750467 1-Oxaspiro[4.5]decan-8-ol CAS No. 87151-62-0](/img/structure/B2750467.png)
1-Oxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H16O2 . It is a promising compound for the production of important biologically active compounds .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis
The molecular structure of 1-Oxaspiro[4.5]decan-8-ol is based on the oxaspiro[4.5]decan-8-one framework . The structure is characterized by a spirocyclic system, which is a common structural motif in many natural products .Chemical Reactions Analysis
The synthesis of 1-Oxaspiro[4.5]decan-8-ol involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
1-Oxaspiro[4.5]decan-8-ol has a molecular weight of 154.21 . It is a liquid at room temperature and should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
Antihypertensive Activity
1-Oxaspiro[4.5]decan-8-ol derivatives have been explored for their potential as antihypertensive agents. Research conducted by Caroon et al. (1981) involved synthesizing a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were screened for antihypertensive effects in rats. These compounds showed promising results, particularly those substituted at the 4 position, with the 4-ethyl compound being the most active. Further evaluation in dogs revealed these compounds to be alpha-adrenergic blockers, with specific antagonism towards alpha 1 and alpha 2 adrenoceptors (Caroon et al., 1981).
Neuroprotective Effects
A study by Tóth et al. (1997) on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed their effectiveness in inhibiting calcium uptake in brain cells and protecting against brain edema and memory deficits. These compounds displayed potent inhibitory action on veratrine-induced calcium uptake and provided significant protection against triethyltin chloride-induced brain edema in rats. Additionally, they showed protective effects against learning and memory deficits induced by various agents (Tóth et al., 1997).
Synthetic Applications
The synthesis of spiroaminals, including 1-oxaspiro[4.5]decan derivatives, has been a subject of significant interest due to their presence in natural and synthetic products with biological activities. Sinibaldi and Canet (2008) reviewed various synthetic strategies developed for these compounds, highlighting their potential applications in creating novel molecules with significant biological activities (Sinibaldi & Canet, 2008).
Antiviral Potential
Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives by Apaydın et al. (2019) demonstrated their potential as antiviral agents. These compounds showed inhibitory effects against human coronavirus 229E replication, highlighting the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).
Antitumor Activity
A study by Yang et al. (2019) on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives found that these compounds exhibited moderate to potent anticancer activity against various human cancer cell lines. Some of the synthesized compounds showed significant cytotoxicity against lung, breast, and cervical cancer cells, making them promising candidates for further development in cancer treatment (Yang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-oxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPMABDQXZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[4.5]decan-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

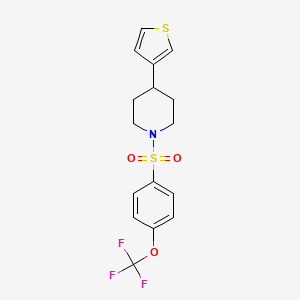
![N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2750385.png)
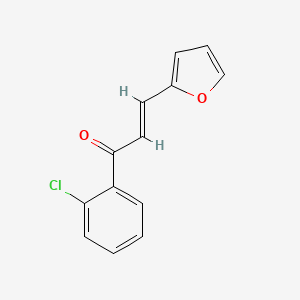
![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2750389.png)
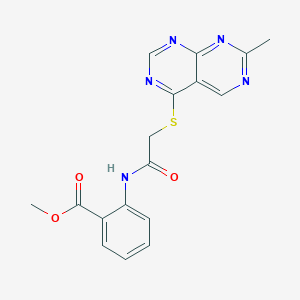
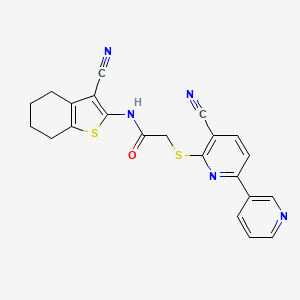
![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)


![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)
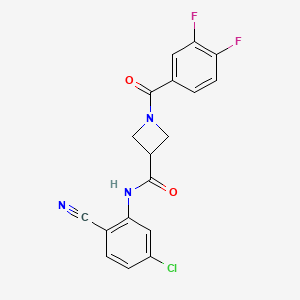
![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)
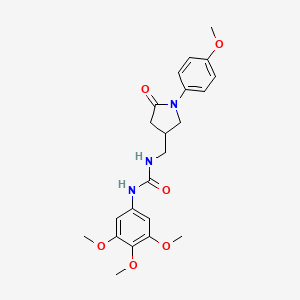
![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)